Activating Transcription Factor 3 (ATF3) is a stress-inducible transcription factor belonging to the ATF/CREB family, which functions as a master regulator of metabolic homeostasis [1]. It acts as a hub in the cellular adaptive-response network, modulating gene expression by forming homodimers or heterodimers with other ATF/CREB or C/EBP family proteins [2] [3]. ATF3 expression is typically low under normal conditions but can be significantly induced by various metabolic stresses, including endoplasmic reticulum (ER) stress, cytokine signaling, and lipotoxicity [4] [1].
The therapeutic potential of ATF3 induction for metabolic syndrome (MetS) is supported by substantial evidence. ATF3 operates through several key mechanisms:
ATF3 Inducer 1 (CAS No. 3038756-30-5), a potent synthetic compound with the chemical name 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, was developed to exploit these therapeutic pathways. It represents a promising pharmacological agent for the treatment of diet-induced obesity and its related metabolic complications [3] [7].
The table below summarizes key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: Summary of Key Experimental Data for this compound
| Parameter | Experimental System | Dosage/Concentration | Key Results | Citation |
|---|---|---|---|---|
| ATF3 Induction | 3T3-L1 preadipocytes | 50 μM for 8 days | Increased ATF3 protein and mRNA expression; inhibited lipid accumulation. | [7] |
| *In Vivo* Efficacy | C57BL/6 male mice (HFD-induced obesity) | 40 mg/kg, i.p., 3x/week for 10 weeks | Reduced body weight; decreased epididymal white adipose tissue (eWAT) adipocyte size. | [7] |
| Lipid Reduction | 3T3-L1 preadipocytes | 25 nM stock solution during differentiation | Reduced lipid accumulation (Oil Red O staining); inhibited adipogenesis/lipogenesis gene expression (e.g., PPARγ, C/EBPα, Resistin). | [2] |
| Anti-Obesity Effects | HFD-induced obese mice | Intraperitoneal administration | Reduced body weight, regional white adipocyte weight, serum cholesterol, hepatic steatosis, and serum resistin levels. | [2] |
| Molecular Mechanism | 3T3-L1 cells / ChIP assay | N/A | Bound to two specific sites on resistin promoter (-2861/-2854 & -241/-234), inhibiting its transcription. | [2] |
This protocol is designed to evaluate the efficacy of this compound in a standard preadipocyte model.
Cell Culture and Differentiation:
Compound Treatment:
Oil Red O Staining (Day 8):
Gene Expression Analysis (qRT-PCR):
Table 2: Key Gene Targets for qRT-PCR Analysis
| Gene Symbol | Gene Name | Function in Adipogenesis/Metabolism |
|---|---|---|
| ATF3 | Activating Transcription Factor 3 | Master stress regulator, anti-adipogenic |
| PPARγ | Peroxisome Proliferator-Activated Receptor Gamma | Master regulator of adipogenesis |
| C/EBPα | CCAAT/Enhancer-Binding Protein Alpha | Key adipogenic transcription factor |
| RESISTIN | Resistin | Adipokine linked to insulin resistance |
| FABP4 | Fatty Acid Binding Protein 4 | Lipid shuttle in adipocytes |
| UCP1 | Uncoupling Protein 1 | Thermogenesis in brown/beige fat |
This protocol assesses the anti-obesity and anti-metabolic syndrome effects of this compound in vivo.
Induction of Obesity:
Compound Administration:
Endpoint Analyses:
The therapeutic action of this compound involves a coordinated molecular cascade. The diagram below illustrates the core signaling pathway implicated in its anti-obesity effects.
Figure 1: Core Signaling Pathway of this compound. The diagram illustrates the molecular mechanism by which this compound activates ATF3 expression, leading to the inhibition of resistin and subsequent suppression of adipogenesis, alongside the promotion of energy-expending browning in adipose tissue [2] [5].
The experimental workflow for validating the efficacy and mechanism of this compound, from in vitro screening to in vivo confirmation, is outlined below.
Figure 2: Experimental Workflow for this compound. The workflow guides researchers from initial *in vitro screening for anti-adipogenic activity and ATF3 induction, through detailed mechanistic studies, to comprehensive in vivo validation in an animal model of obesity [2] [7].*
The table below consolidates the essential quantitative data for ATF3 inducer 1, providing a quick reference for researchers.
| Property | Specification |
|---|---|
| CAS Number | 3038756-30-5 [1] |
| Molecular Formula | C₁₂H₁₀N₂O₃ [1] |
| Molecular Weight | 230.22 g/mol [1] |
| Recommended Stock Concentration | 10 mM (in DMSO) [1] |
| Solubility in DMSO | 125 mg/mL (542.96 mM) [1] |
| Physical Form | Solid (white to light yellow) [1] |
| Storage Conditions (Powder) | -20°C for 3 years [1] |
| Storage Conditions (Solution) | -80°C for 6 months; -20°C for 1 month [1] |
Here are the established methodologies for using this compound in key experiments, as cited in the literature.
The following diagram illustrates the role of ATF3 and the experimental workflow involving this compound, based on the gathered research.
Q1: What is the recommended solvent for reconstituting this compound, and what is its solubility? A1: Dimethyl sulfoxide (DMSO) is the recommended solvent. The solubility of this compound in DMSO is 125 mg/mL (542.96 mM). It is crucial to use newly opened DMSO to prevent water absorption, which can affect solubility and compound stability [1].
Q2: How should I prepare a 10 mM stock solution for cell-based assays? A2:
Q3: How do I prepare a working solution for in vivo animal studies? A3: Based on the supplier's recommended protocol, you can use the following method for intraperitoneal injection in mice [1]:
Q4: What is the biological mechanism of this compound? A4: this compound is a potent synthetic compound that increases both ATF3 protein and ATF3 mRNA expression levels [1]. ATF3 is a stress-inducible transcription factor that acts as a key regulator in metabolic processes. It inhibits adipogenesis (fat cell formation) and lipogenesis (fat production) by repressing key drivers like PPARγ and C/EBPα [2]. It also plays a protective role in various tissues, and its induction can promote regeneration and counteract metabolic diseases [3] [4].
| Issue | Possible Cause | Solution |
|---|---|---|
| Precipitation in stock solution | Water absorption from humid air or old DMSO; solution is too concentrated. | Use fresh, anhydrous DMSO. Warm the vial gently at 37°C and vortex. If needed, further dilute the solution. |
| No biological activity in cell assay | Improper storage leading to compound degradation; final DMSO concentration toxic to cells. | Verify storage conditions (-80°C or -20°C) and prepare a fresh aliquot. Ensure final DMSO concentration in cell culture media is ≤0.5%. |
| Low yield during weighing | The compound is hygroscopic (absorbs moisture). | Centrifuge the vial before opening. Use a clean, dry spatula for weighing. Perform the weighing process quickly in a low-humidity environment. |